molecular formula C38H22S4 B14175546 2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene CAS No. 922508-53-0

2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene

Cat. No.: B14175546
CAS No.: 922508-53-0
M. Wt: 606.8 g/mol
InChI Key: TUXNDPLQQPFGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene typically involves the coupling of thiophene derivatives with pentacene units. Common synthetic methods include:

    Suzuki Coupling: This method involves the reaction of thiophene boronic acid derivatives with halogenated pentacene under palladium catalysis.

    Stille Coupling: Similar to Suzuki coupling, this method uses organotin compounds instead of boronic acids.

    Direct Arylation: This method involves the direct C-H activation of thiophene and pentacene units, often using palladium or nickel catalysts.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Nitro, sulfonyl, and halogenated thiophene derivatives.

Scientific Research Applications

2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene depends on its application:

    In Organic Electronics: The compound acts as a semiconductor, facilitating charge transport through its conjugated system.

    In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.

    Thiophene-2-boronic acid pinacol ester: Used in similar synthetic applications.

    2-Thiopheneethanol: Utilized in the preparation of biologically active compounds.

Uniqueness

2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene is unique due to its extended conjugation and the presence of multiple thiophene units, which enhance its electronic properties and make it suitable for advanced applications in organic electronics and materials science.

Properties

CAS No.

922508-53-0

Molecular Formula

C38H22S4

Molecular Weight

606.8 g/mol

IUPAC Name

2-thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene

InChI

InChI=1S/C38H22S4/c1-2-8-24-20-28-27(19-23(24)7-1)37(35-15-13-33(41-35)31-11-5-17-39-31)29-21-25-9-3-4-10-26(25)22-30(29)38(28)36-16-14-34(42-36)32-12-6-18-40-32/h1-22H

InChI Key

TUXNDPLQQPFGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C6=CC=C(S6)C7=CC=CS7)C8=CC=C(S8)C9=CC=CS9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.